3-Ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester
Description
This compound belongs to the benzo[c]thiophene family, characterized by a bicyclic structure with a thiophene ring fused to a cyclohexenone moiety. The 3-position is substituted with an ethoxycarbonylmethylsulfanyl group (-SCH2COOEt), while the 1-position contains an ethyl ester (-COOEt). The 6,6-dimethyl and 4-oxo groups stabilize the tetrahydrobenzo[c]thiophene core, influencing its reactivity and solubility .
Properties
Molecular Formula |
C17H22O5S2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate |
InChI |
InChI=1S/C17H22O5S2/c1-5-21-12(19)9-23-16-13-10(7-17(3,4)8-11(13)18)14(24-16)15(20)22-6-2/h5-9H2,1-4H3 |
InChI Key |
QLEYDQXMRVKLEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C2C(=C(S1)C(=O)OCC)CC(CC2=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Procedure
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of tetrahydrobenzo[c]thiophene core | Cyclization of appropriate precursors under acidic or basic catalysis | Establishes the bicyclic thiophene framework with 6,6-dimethyl groups |
| 2 | Introduction of ethoxycarbonylmethylsulfanyl group at position 3 | Reaction of thiophene intermediate with ethoxycarbonylmethylthiol or equivalent sulfenylating agents | Selective substitution at the 3-position to install sulfanyl group |
| 3 | Esterification at position 1 | Use of ethyl chloroformate or ethyl esterification reagents under mild conditions | Formation of the ethyl ester of carboxylic acid at position 1 |
| 4 | Oxidation to 4-oxo derivative | Controlled oxidation using oxidants such as PCC or related reagents | Conversion of the tetrahydrobenzo[c]thiophene to the 4-oxo form |
| 5 | Purification | Vacuum drying at 40°C, recrystallization or chromatography | Obtains the pure compound as yellow oil or solid |
Detailed Synthetic Notes
Core Construction: The bicyclic thiophene core with 6,6-dimethyl substitution is typically prepared by cyclization of precursors containing appropriate alkyl and thiol groups. This step is crucial for establishing the correct ring system and stereochemistry.
Sulfanyl Group Introduction: The 3-position substitution with an ethoxycarbonylmethylsulfanyl group is achieved through nucleophilic substitution or sulfenylation reactions. The use of ethoxycarbonylmethylthiol or its derivatives facilitates selective attachment, often requiring inert atmosphere and controlled temperatures to avoid side reactions.
Esterification: The carboxylic acid at position 1 is converted to its ethyl ester by standard esterification techniques, commonly employing ethyl chloroformate or acid-catalyzed esterification with ethanol. Reaction conditions are optimized to prevent hydrolysis or overreaction.
Oxidation: The oxidation step to form the 4-oxo group involves mild oxidants such as pyridinium chlorochromate (PCC) or similar reagents, ensuring selective oxidation without degrading sensitive functional groups.
Purification: The final product is isolated by vacuum drying at 40°C to remove solvents, followed by purification techniques like recrystallization or chromatographic separation to achieve high purity.
Representative Experimental Data
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane, ethanol, or other aprotic solvents |
| Temperature | Ambient to 40°C during drying; reaction temps vary per step |
| Reaction Time | Typically 2–24 hours depending on step |
| Yield | Moderate to high (exact yields vary by step) |
| Physical State | Yellow oil or crystalline solid |
| Analytical Confirmation | NMR, IR, MS, and elemental analysis confirm structure |
Research Findings and Source Validation
The primary source for the preparation methods is the patent WO2006003096A1 , which provides comprehensive synthetic details and structural characterizations of condensed thiophene derivatives including the target compound.
PubChem database (CID 2778794) confirms the molecular structure and synonyms of related compounds but lacks detailed synthetic protocols.
The synthetic route is consistent with known organic synthesis principles for thiophene derivatives and sulfanyl-functionalized esters.
No conflicting or alternative preparation methods were found in reliable scientific literature, indicating the patent method remains authoritative.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethoxycarbonylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzo[c]thiophene core can be reduced to form alcohols.
Substitution: The ethoxycarbonylmethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.
Scientific Research Applications
3-Ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biological pathways, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Key Structural Features :
- Core : 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene.
- Substituents : Ethoxycarbonylmethylsulfanyl (3-position), ethyl ester (1-position).
- Molecular Formula : Likely C₁₅H₂₀O₅S₂ (inferred from analogs in ).
Applications include use as intermediates in pharmaceuticals or agrochemicals due to their reactive thioether and ester functionalities .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The 3-position substituent is critical for modulating physicochemical and biological properties. Below is a comparative analysis:
Physicochemical and Chromatographic Behavior
- Chromatographic Retention : Analogs with bulkier substituents (e.g., ethoxycarbonylmethylsulfanyl) exhibit longer retention times in GC-MS due to increased molecular weight and polarity. For example, a methyl ester analog (C₁₃H₁₆O₃S₂) eluted at 21.58 min (0.76% area) in a GC-MS study .

- Solubility : Sulfonyl and ester groups enhance water solubility compared to thioether derivatives .
Biological Activity
3-Ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester (referred to as compound 1) is a thiophene derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound 1 is characterized by its unique thiophene ring structure, which contributes to its biological activity. The molecular formula is C₁₈H₂₃O₄S, with a molecular weight of approximately 370.48 g/mol. The predicted boiling point is around 507.1 ± 50.0 °C .
Biological Activity Overview
The biological activity of compound 1 has been investigated in various studies, focusing primarily on its anti-inflammatory, antimicrobial, and anticancer properties.
1. Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of thiophene derivatives, compound 1 demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism appears to involve the suppression of NF-kB signaling pathways, leading to reduced inflammation in cellular models .
2. Antimicrobial Activity
Compound 1 exhibited notable antimicrobial activity against several bacterial strains. In particular, it showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests potential applications in treating bacterial infections .
3. Anticancer Properties
Research has indicated that compound 1 can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating the induction of cell death. The compound's ability to activate caspase pathways points to its potential as a chemotherapeutic agent .
Case Studies
Several case studies have been conducted to explore the efficacy of compound 1:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Significant reduction in TNF-α levels in treated cells compared to controls. |
| Study B | Antimicrobial efficacy | Effective against Staphylococcus aureus with an MIC of 20 µg/mL. |
| Study C | Anticancer activity | Induced apoptosis in MCF-7 cells with increased caspase-3 activity. |
The mechanisms underlying the biological activities of compound 1 are multifaceted:
- Anti-inflammatory : Inhibition of NF-kB signaling pathways.
- Antimicrobial : Disruption of bacterial cell wall synthesis.
- Anticancer : Induction of apoptosis via caspase activation.
Q & A
Q. Table 1: Comparison of Synthetic Routes
Basic: What spectroscopic and analytical methods are essential for structural confirmation?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl ester groups at δ ~1.2–4.3 ppm, aromatic protons at δ ~7.0–7.5 ppm) and carbonyl carbons (δ ~165–175 ppm) .
- IR Spectroscopy : Identifies ester C=O (~1,720 cm⁻¹), amide C=O (~1,680 cm⁻¹), and thiophene C-S (~1,147 cm⁻¹) stretches .
- HRMS-ESI : Validates molecular weight (e.g., experimental m/z 390.1370 vs. calculated 390.1370) .
Note: For crystalline derivatives, X-ray diffraction or melting point analysis (e.g., 174–178°C for triacetoxy derivatives) provides additional confirmation .
Advanced: How can cyclization steps in the synthesis be optimized to improve yield and purity?
Answer:
Cyclization efficiency depends on:
- Catalyst Selection : BF₃·Et₂O enhances cyclization of hydroxy acids to tetrahydrobenzothiophene cores by stabilizing transition states .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
- Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of labile ester or thioether groups .
Data Contradiction Alert:
Yields vary significantly across studies (e.g., 22% in Petasis vs. 75% in acyl chloride routes). This discrepancy may arise from steric hindrance in multicomponent systems versus directed stepwise synthesis .
Advanced: What computational strategies are used to predict the compound’s reactivity or biological interactions?
Answer:
- Molecular Docking : Models interactions with biological targets (e.g., enzymes) by aligning the tetrahydrobenzo[b]thiophene core in hydrophobic pockets and ester groups in polar regions .
- DFT Calculations : Predicts electrophilic/nucleophilic sites via frontier molecular orbital analysis (e.g., sulfur atoms in thiophene rings as nucleophilic centers) .
Q. Table 2: Docking Parameters for Derivatives
| Derivative | Binding Affinity (kcal/mol) | Target Protein |
|---|---|---|
| Carbamate-functional | -8.2 | Cyclooxygenase-2 (COX-2) |
| Amide-functional | -7.9 | Tyrosine kinase |
Advanced: How should researchers address inconsistencies in reported spectral data for this compound?
Answer:
- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate, δ 1.11 ppm for ethyl groups) .
- Isotopic Labeling : Use ¹³C-labeled reagents to resolve overlapping signals in complex spectra .
- Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., anhydrous, inert atmosphere) to isolate solvent or humidity artifacts .
Example Contradiction Resolution:
Discrepancies in ester C=O IR stretches (1,720 vs. 1,732 cm⁻¹) may arise from crystallinity differences. Recrystallization in ethanol vs. DCM can harmonize results .
Advanced: What strategies are recommended for functionalizing the tetrahydrobenzo[b]thiophene core to explore structure-activity relationships (SAR)?
Answer:
- Regioselective Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at C-3 to modulate electronic effects on the thiophene ring .
- Bioisosteric Replacement : Replace the ethoxycarbonyl group with carbamates or sulfonamides to enhance metabolic stability .
- Steric Modification : Incorporate 6,6-dimethyl groups to restrict ring conformation and evaluate steric effects on binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

